2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one
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Overview
Description
2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one is a chemical compound that features a naphthalene ring substituted with a methanesulfonyl group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is functionalized with a methanesulfonyl group through sulfonation reactions.
Aniline Addition: The methanesulfonyl naphthalene derivative is then reacted with aniline under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a sulfonamide or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its structural features.
Mechanism of Action
The mechanism of action of 2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The anilino group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
2-Anilino-1-(naphthalen-2-yl)ethan-1-one: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(6-Methoxynaphthalen-2-yl)ethanone: Contains a methoxy group instead of an anilino group, leading to variations in chemical behavior and biological activity.
Uniqueness: 2-Anilino-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one is unique due to the presence of both the methanesulfonyl and anilino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
CAS No. |
62244-89-7 |
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Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-anilino-1-(6-methylsulfonylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H17NO3S/c1-24(22,23)18-10-9-14-11-16(8-7-15(14)12-18)19(21)13-20-17-5-3-2-4-6-17/h2-12,20H,13H2,1H3 |
InChI Key |
XPIYSDOUJVZTRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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